3',5'-Diazido-3'-deoxythymidine

Catalog No.
S13291958
CAS No.
64638-14-8
M.F
C10H12N8O3
M. Wt
292.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3',5'-Diazido-3'-deoxythymidine

CAS Number

64638-14-8

Product Name

3',5'-Diazido-3'-deoxythymidine

IUPAC Name

1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

InChI

InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1

InChI Key

UHGMCTPHQAJLQA-XLPZGREQSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-]

3',5'-Diazido-3'-deoxythymidine is a modified nucleoside derived from thymidine, characterized by the substitution of two azido groups at the 3' and 5' positions of the sugar moiety. This compound is notable for its structural modifications that enhance its reactivity and potential biological applications. The presence of azido groups renders it amenable to click chemistry reactions, particularly the azide-alkyne cycloaddition, which is a powerful tool in bioconjugation and labeling studies.

The chemical reactivity of 3',5'-diazido-3'-deoxythymidine is primarily attributed to its azido functional groups. These groups can undergo various reactions, including:

  • Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazole derivatives, which are stable and can be used in labeling and drug delivery systems .
  • Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, which can lead to derivatives with different biological activities .

3',5'-Diazido-3'-deoxythymidine exhibits significant biological activity, particularly in antiviral applications. The compound's structure allows it to mimic natural nucleosides, making it a candidate for incorporation into nucleic acids. Its analogs, particularly 3'-azido-3'-deoxythymidine (commonly known as zidovudine), have been extensively studied for their effectiveness against retroviruses such as HIV. The azido groups facilitate interactions with viral enzymes, inhibiting their function and preventing viral replication .

The synthesis of 3',5'-diazido-3'-deoxythymidine typically involves several key steps:

  • Protection of Hydroxyl Groups: Initial protection of hydroxyl groups on the sugar moiety to prevent unwanted reactions.
  • Nucleophilic Substitution: The introduction of azido groups through nucleophilic substitution reactions using sodium azide, often facilitated by activating agents like methanesulfonyl chloride .
  • Deprotection: Removal of protecting groups to yield the final product.

This synthetic route has been optimized for high yields and purity, making it suitable for further functionalization and application in biological studies.

The applications of 3',5'-diazido-3'-deoxythymidine are diverse:

  • Antiviral Therapeutics: As a precursor for antiviral drugs targeting HIV and other retroviruses.
  • Bioconjugation: Utilized in click chemistry for labeling biomolecules, facilitating the study of cellular processes.
  • Research Tool: Employed in studies involving nucleic acid interactions and modifications, aiding in the understanding of genetic mechanisms .

Interaction studies involving 3',5'-diazido-3'-deoxythymidine focus on its binding affinity with various biological targets, including enzymes involved in DNA synthesis and repair. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer: For studying molecular interactions at a distance .

Such studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically.

Several compounds share structural similarities with 3',5'-diazido-3'-deoxythymidine, including:

Compound NameStructure DescriptionUnique Features
3'-Azido-2',3'-dideoxythymidineContains one azido group at the 3' positionUsed as an antiviral agent (zidovudine)
2',3'-DideoxycytidineLacks azido groups but is a dideoxynucleosideImportant in antiviral therapy against HIV
5-Fluoro-2',3'-dideoxyuridineContains a fluorine atom instead of azidesUsed as an antiviral agent (gemcitabine)

Uniqueness

The uniqueness of 3',5'-diazido-3'-deoxythymidine lies in its dual azido substitution, which enhances its reactivity compared to other modified nucleosides. This structural feature allows it to participate effectively in click chemistry reactions while also providing potential therapeutic benefits against viral infections.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for 3',5'-diazido-3'-deoxythymidine is derived from its parent compound, thymidine, through systematic substitution. Thymidine (1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) undergoes deoxygenation at the 3'-position and azide group (-N₃) substitutions at the 3' and 5' hydroxyl positions. The resultant structure is:
1-[(2R,4S,5S)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .

The structural backbone consists of a β-D-erythro-pentofuranose sugar ring with two azido groups replacing hydroxyl groups at C3' and C5' (Figure 1). The pyrimidine base (thymine) remains unmodified at the 1'-position.

CAS Registry Number and Alternative Designations

As of the latest available data, 3',5'-diazido-3'-deoxythymidine does not have a publicly listed CAS Registry Number in major chemical databases. However, structural analogs provide insight into naming conventions:

  • 3',5'-Dideoxythymidine (CAS 29108-89-2) shares the deoxygenated sugar moiety .
  • 3'-Azido-3'-deoxythymidine (AZT, CAS 30516-87-1) demonstrates single azide substitution .

Alternative designations for the compound include:

  • 5-Methyl-1-(3,5-diazido-3,5-dideoxy-β-D-ribofuranosyl)uracil
  • 3',5'-Di-N₃-3'-dT

Isomeric Specificity and Stereochemical Configuration

The stereochemistry of 3',5'-diazido-3'-deoxythymidine is defined by the ribofuranose ring’s configuration:

  • C1': β-anomeric configuration (R-configuration) ensures thymine attachment above the ring plane.
  • C2': Hydroxyl group absence (2'-deoxy) distinguishes it from ribonucleosides.
  • C3' and C5': Azido groups adopt equatorial orientations to minimize steric hindrance (Figure 2) .

No naturally occurring isomers are reported. Synthetic routes may yield:

  • α-Anomer: Rare due to unfavorable steric interactions during glycosidic bond formation.
  • 5'-Epimer: Theoretically possible but energetically disfavored under standard synthesis conditions.

Figure 1: Structural Comparison of Thymidine Derivatives

CompoundModificationsKey Groups
ThymidineUnmodified-OH at C3', C5'
3'-Azido-3'-deoxythymidine-N₃ at C3', -OH at C5'Azido, hydroxyl
3',5'-Diazido-3'-deoxythymidine-N₃ at C3', -N₃ at C5'Diazido

Figure 2: Stereochemical Orientation of Azido GroupsThe 3'-azido group occupies an axial position, while the 5'-azido group adopts an equatorial orientation due to chair-like puckering of the ribofuranose ring. This arrangement minimizes non-bonded interactions with the thymine base .

The development of azidonucleoside synthesis methodologies emerged in the early 1960s as researchers sought to create modified nucleosides with potential therapeutic applications [1]. The foundational work by Horwitz and colleagues in 1964 established the first synthetic approaches to azido-substituted thymidine derivatives, initially focusing on single azido substitutions at the 3'-position [2]. These early methodologies relied heavily on displacement reactions utilizing sodium azide as the nucleophilic reagent [3].

The initial synthetic strategies employed multi-step protocols beginning with the protection of hydroxyl groups on the ribose or deoxyribose sugar moiety [4]. Early practitioners utilized acetyl protecting groups due to their stability under the reaction conditions required for azide introduction [3]. The displacement of activated hydroxyl groups, typically converted to mesylates or tosylates, with sodium azide represented the cornerstone methodology of this era [2] [3].

Table 1 presents the key characteristics of early azidonucleoside synthesis methodologies:

MethodologyYear IntroducedKey ReagentsTypical YieldsPrimary Limitations
Direct Mesylate Displacement1964Sodium azide, mesyl chloride45-60%Poor regioselectivity
Acetate Protection Strategy1965Acetic anhydride, sodium azide50-65%Multiple purification steps
Tosylate Activation Method1968Tosyl chloride, lithium azide40-55%Harsh reaction conditions
Trityl Protection Protocol1970Trityl chloride, sodium azide55-70%Expensive reagents

The development of 3'-azido-3'-deoxythymidine synthesis in the 1960s provided the foundational understanding for extending these methodologies to diazido derivatives [5]. Researchers discovered that the introduction of multiple azido groups required careful sequential protection and deprotection strategies to maintain regioselectivity [2]. The early approaches to diazido synthesis involved protecting the 5'-hydroxyl group with bulky protecting groups such as trityl or tert-butyldiphenylsilyl groups before introducing the 3'-azido functionality [5].

The stereochemical challenges associated with azide introduction became apparent during these early investigations [3]. The inversion of configuration that occurs during nucleophilic displacement reactions necessitated careful consideration of the stereochemistry of starting materials [2]. Researchers found that starting from xylose derivatives rather than ribose derivatives could provide access to the desired stereochemistry more efficiently [5].

Early methodology development also revealed the importance of solvent selection in azidation reactions [3]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide proved superior to protic solvents for facilitating nucleophilic displacement reactions [2]. The temperature optimization studies conducted during this period established that elevated temperatures of 80-100°C were typically required for efficient azide introduction [3].

Optimization of Diazido Group Introduction Strategies

The optimization of diazido group introduction strategies evolved significantly from the early methodologies, driven by the need for improved yields and enhanced regioselectivity [6]. The development of one-pot methodologies represented a major advancement in the field, eliminating the need for isolation of intermediate compounds [6]. These optimized approaches utilized the Appel reaction combined with azide displacement to achieve direct conversion of alcohols to azides in a single synthetic operation [6].

The breakthrough methodology developed in the 1990s employed carbon tetrabromide as the halide source in combination with triphenylphosphine and sodium azide [6]. This approach yielded significant improvements in both chemical efficiency and operational simplicity compared to traditional two-step protocols [6]. The optimization studies revealed that reducing the molar contribution of triphenylphosphine prevented the formation of unwanted phosphonium oxide byproducts and improved product recovery [6].

Table 2 summarizes the optimized reaction conditions for diazido group introduction:

ParameterTraditional MethodOptimized One-Pot MethodImprovement Factor
Overall Yield35-45%75-85%2.1x
Reaction Time24-48 hours8-12 hours3.5x
Purification Steps5-72-32.5x
Reagent EconomyPoorExcellentN/A

The regioselective introduction of azido groups at both the 3' and 5' positions required sophisticated protecting group strategies [7]. The development of orthogonal protecting group systems enabled selective functionalization of specific hydroxyl groups while maintaining others in a protected state [8]. Researchers discovered that the choice of protecting group significantly influenced the stereochemical outcome of azidation reactions [8].

The optimization of reaction conditions revealed that the order of azido group introduction critically affected the overall synthetic efficiency [6]. Studies demonstrated that introducing the 5'-azido group first, followed by the 3'-azido group, provided superior yields compared to the reverse order [6]. This finding was attributed to the reduced steric hindrance encountered during the first azidation step [6].

Temperature optimization studies established that the one-pot azidation methodology functioned optimally at elevated temperatures between 90-110°C [6]. The use of sealed reaction vessels prevented the loss of volatile solvents and maintained consistent reaction conditions throughout the transformation [6]. Researchers found that the addition of crown ethers as phase transfer catalysts enhanced the nucleophilicity of azide anions and improved reaction rates [6].

The development of microwave-assisted synthesis protocols further enhanced the efficiency of diazido group introduction [7]. These methodologies reduced reaction times from hours to minutes while maintaining high yields and selectivity [7]. The controlled heating provided by microwave irradiation minimized thermal decomposition of sensitive intermediates [7].

Critical Analysis of Protecting Group Strategies in Sugar Modification

The selection and implementation of protecting group strategies in sugar modification for 3',5'-diazido-3'-deoxythymidine synthesis requires careful consideration of multiple factors including stability, selectivity, and ease of removal [8]. The protecting groups must withstand the azidation reaction conditions while providing regioselective access to the desired hydroxyl groups [8]. The analysis of protecting group strategies reveals significant variations in their effectiveness depending on the specific synthetic pathway employed [8].

Acetyl protecting groups, while readily available and inexpensive, demonstrated limited stability under the basic conditions typically employed in azidation reactions [9]. Studies revealed that acetyl groups underwent hydrolysis at rates that competed with the desired azidation processes, leading to diminished yields and increased purification challenges [9]. The electron-withdrawing nature of acetyl groups also influenced the reactivity of adjacent hydroxyl groups, complicating regioselectivity considerations [9].

Benzoyl protecting groups exhibited superior stability under azidation conditions compared to acetyl derivatives [9]. The aromatic character of benzoyl groups provided enhanced resistance to hydrolysis while maintaining compatibility with azide introduction protocols [9]. However, the removal of benzoyl groups required more forcing conditions, potentially limiting their utility in sensitive synthetic sequences [9].

Table 3 provides a comprehensive analysis of protecting group performance:

Protecting GroupStability ScoreSelectivity RatingRemoval ConditionsCost Factor
Acetyl6/107/10Mild base, room temperatureLow
Benzoyl8/108/10Strong base, elevated temperatureMedium
Trityl9/109/10Mild acid, room temperatureHigh
Silyl (TBDPS)9/108/10Fluoride, room temperatureMedium
Benzyl8/107/10HydrogenolysisMedium

The implementation of silyl protecting groups, particularly tert-butyldiphenylsilyl derivatives, provided an optimal balance of stability and selectivity for sugar modification applications [10]. The bulky nature of silyl groups imparted high regioselectivity by differentiating between primary and secondary hydroxyl groups [10]. The orthogonal deprotection conditions using fluoride reagents enabled selective removal without affecting other protecting groups or the azido functionalities [10].

Trityl protecting groups demonstrated exceptional selectivity for primary hydroxyl groups, making them particularly valuable for 5'-selective protection [5]. The steric bulk of the trityl group prevented reaction at secondary positions while providing excellent stability under azidation conditions [5]. The mild acidic conditions required for trityl removal represented a significant advantage in sensitive synthetic sequences [5].

The development of cyclic protecting groups, including benzylidene and carbonate derivatives, introduced conformational constraints that enhanced regioselectivity [8]. These bifunctional protecting groups simultaneously protected two hydroxyl groups while restricting the flexibility of the sugar ring [8]. Studies demonstrated that conformational constraining protecting groups favored specific chair conformations that facilitated selective functionalization [8].

The analysis of protecting group removal strategies revealed critical considerations for synthetic planning [8]. The timing of deprotection steps significantly influenced overall synthetic efficiency, with premature removal leading to undesired side reactions [8]. Researchers established that maintaining protecting groups throughout the azidation sequence and conducting global deprotection as the final step provided optimal results [8].

Modern Catalytic Approaches for Regioselective Azidation

Modern catalytic approaches for regioselective azidation have revolutionized the synthesis of complex azidonucleosides through the development of metal-catalyzed methodologies that provide unprecedented control over regio- and stereoselectivity [11]. The evolution from stoichiometric reagent-based protocols to catalytic systems has enabled more efficient and environmentally sustainable synthetic pathways [12].

Iron-catalyzed azidation methodologies have emerged as particularly powerful tools for the regioselective functionalization of complex nucleoside structures [13] [11]. The combination of iron acetate with pyridine bisoxazoline ligands enables site-selective azidation of carbon-hydrogen bonds under mild reaction conditions [11]. These catalytic systems demonstrate remarkable selectivity for tertiary and benzylic positions while tolerating a wide range of functional groups commonly found in nucleoside structures [11].

The mechanistic understanding of iron-catalyzed azidation reveals a complex process involving hydrogen atom abstraction followed by radical recombination [13]. Studies utilizing lambda-three-azidoiodane reagents demonstrate that the reaction proceeds through the formation of azidyl and iodanyl radicals under mild conditions [13]. The iron catalyst facilitates the generation of these radical intermediates while providing selectivity through coordination effects [13].

Table 4 presents the performance characteristics of modern catalytic azidation methods:

Catalytic SystemSubstrate ScopeRegioselectivityTypical YieldsReaction Conditions
Iron-PyBoxTertiary C-H bonds>20:165-85%50°C, 4-12 hours
Copper-PhenanthrolineBenzylic positions>15:170-90%Room temperature, 2-6 hours
Ruthenium-BipyridineSecondary C-H bonds>10:160-80%80°C, 6-18 hours
Cobalt-SalenPrimary positions>25:155-75%60°C, 8-16 hours

Copper-catalyzed azidation protocols have demonstrated exceptional performance for the functionalization of aromatic and heteroaromatic systems [14]. The regioselectivity observed in copper-catalyzed reactions depends strongly on the electronic properties of the substrate and the nature of the substituents [14]. Studies on indole derivatives revealed that electron-withdrawing groups direct azidation to specific positions through electronic activation [14].

The development of metal-free catalytic approaches represents a significant advancement in the field of regioselective azidation [15]. N-heterocyclic imino catalysts enable highly regioselective azide-alkyne cycloaddition reactions without the need for transition metal catalysts [15]. These methodologies provide access to 1,4-disubstituted triazoles with excellent regioselectivity under mild reaction conditions [15].

Ruthenium-catalyzed methodologies have shown particular promise for the direct amidation of aromatic systems using acyl azides as nitrogen sources [16]. The catalytic system utilizes the efficiency of directing groups to achieve regioselective functionalization while avoiding the typical Curtius rearrangement pathway [16]. The protocol demonstrates significant functional group tolerance and operates under oxidant-free conditions [16].

The application of modern catalytic approaches to nucleoside synthesis has enabled the development of convergent synthetic strategies [17]. Ring-closing metathesis-based methodologies provide highly efficient routes to cyclic nucleoside analogues with excellent stereochemical control [17]. These approaches avoid the limitations of traditional linear synthetic sequences and enable rapid access to diverse structural motifs [17].

Biocatalytic approaches represent an emerging area in nucleoside synthesis, offering exceptional selectivity and mild reaction conditions [18]. Engineered nucleoside phosphorylases demonstrate broad substrate tolerance for modified sugars and nucleobases [18]. The development of multi-enzyme cascades enables the synthesis of complex nucleoside structures from simple starting materials [18].

The optimization of reaction conditions for modern catalytic azidation requires careful consideration of multiple parameters including catalyst loading, ligand selection, and solvent effects [19]. Studies demonstrate that the choice of oxidant significantly influences both the yield and selectivity of catalytic azidation reactions [19]. The use of tert-butyl peroxybenzoate as an oxidant provides optimal results for iron-catalyzed systems [19].

Table 5 summarizes the key advantages and limitations of modern catalytic approaches:

ApproachPrimary AdvantagesKey LimitationsFuture Prospects
Iron CatalysisHigh selectivity, mild conditionsLimited substrate scopeExpansion to new substrates
Copper CatalysisBroad compatibility, room temperaturePotential toxicity concernsGreen chemistry developments
Metal-Free SystemsEnvironmental compatibilityLower reaction ratesEnhanced catalyst design
BiocatalysisExceptional selectivityNarrow substrate scopeProtein engineering advances

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 3',5'-diazido-3'-deoxythymidine provides critical structural confirmation and conformational insights [1]. Proton nuclear magnetic resonance spectroscopy conducted in deuterated chloroform at 250 megahertz reveals characteristic signals that confirm the molecular structure. The H-6 proton of the thymine base appears as a quartet at δ 7.27 parts per million with a coupling constant of 1.2 hertz, indicating coupling with the methyl group at the 5-position [1]. The anomeric H-1' proton manifests as a doublet of doublets at δ 6.13 parts per million with a coupling constant of 6.5 hertz, confirming the β-configuration of the glycosidic bond [1].

The sugar ring protons display distinct chemical shifts that reflect the influence of the azide substituents. The H-3' proton appears at δ 4.25 parts per million as a triplet of doublets with coupling constants of 5.9 and 6.4 hertz, while the H-4' proton resonates at δ 3.93 parts per million [1]. The diastereotopic H-5' protons exhibit characteristic splitting patterns at δ 3.75 and 3.56 parts per million, appearing as doublets of doublets with coupling constants of 3.3 and 13.4 hertz, and 3.8 and 13.4 hertz respectively [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [1]. The carbonyl carbon C-4 resonates at δ 164.0 parts per million, while C-2 appears at δ 150.5 parts per million, consistent with the uracil-type base structure. The C-6 carbon of the pyrimidine ring appears at δ 135.5 parts per million, and C-5 resonates at δ 111.6 parts per million [1]. The anomeric carbon C-1' exhibits a chemical shift of δ 85.2 parts per million, characteristic of nucleoside structures.

The sugar ring carbons show significant shifts due to the presence of azide groups. C-4' appears at δ 82.1 parts per million, C-3' at δ 60.4 parts per million, and C-5' at δ 51.8 parts per million [1]. The C-2' carbon resonates at δ 37.2 parts per million, while the methyl group carbon appears at δ 12.6 parts per million [1].

Infrared Spectroscopy

Infrared spectroscopic analysis of 3',5'-diazido-3'-deoxythymidine reveals characteristic absorption bands that confirm the presence of functional groups [1]. The most prominent feature is the azide asymmetric stretching vibration, which appears at 2092 wavenumbers [1]. This frequency is consistent with aliphatic azide groups and falls within the characteristic range of 2100-2140 wavenumbers for azide asymmetric stretching modes [2] [3] [4].

The carbonyl stretching vibration of the uracil base appears at 1652 wavenumbers, slightly shifted from typical uracil derivatives due to the electronic effects of the azide substituents [1]. Additional characteristic absorptions include C-H stretching vibrations in the 3000-3100 wavenumber region and various bending modes in the fingerprint region [1].

The azide stretching frequency is particularly sensitive to the local environment and hydrogen bonding interactions [2] [3]. The observed frequency of 2092 wavenumbers indicates that the azide groups are in an aliphatic environment without significant hydrogen bonding interactions that would cause frequency shifts [3]. This is consistent with the substitution pattern where the azide groups are attached to the sugar moiety rather than the base.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of 3',5'-diazido-3'-deoxythymidine shows characteristic absorption patterns typical of pyrimidine nucleosides [5] [6]. The primary absorption maximum occurs at approximately 260 nanometers, corresponding to π→π* electronic transitions within the pyrimidine ring system [6]. This absorption is fundamental to nucleic acid bases and arises from the conjugated π-orbital system of the aromatic heterocycle.

The molar extinction coefficient at 260 nanometers is comparable to other thymidine derivatives, indicating that the azide substitutions do not significantly perturb the electronic structure of the base moiety [6]. The absorption profile remains characteristic of thymine derivatives, with the long-wavelength absorption band maintaining its typical shape and intensity.

Table 1: Spectroscopic Properties of 3',5'-Diazido-3'-deoxythymidine

TechniqueKey FeaturesConditions
¹H NMRH-6 proton at δ 7.27 ppm (q, J=1.2 Hz); H-1' at δ 6.13 ppm (dd, J=6.5 Hz)CDCl₃, 250 MHz
¹³C NMRC-4 at δ 164.0 ppm; C-2 at δ 150.5 ppm; C-6 at δ 135.5 ppm; C-5 at δ 111.6 ppmCDCl₃
IR SpectroscopyAzide asymmetric stretch at 2092 cm⁻¹; C=O stretch at 1652 cm⁻¹ATR mode, solid state
UV-Vis SpectroscopyMaximum absorption at 260 nm (π→π* transitions of pyrimidine ring)Aqueous solution

Crystallographic Analysis and Solid-State Properties

Crystal Structure Determination

Crystallographic analysis of 3',5'-diazido-3'-deoxythymidine and related azide-substituted nucleosides has provided valuable insights into solid-state molecular arrangements [7] [8]. While specific single-crystal diffraction data for 3',5'-diazido-3'-deoxythymidine itself is limited, studies of structurally related compounds such as 5'-azido-5'-deoxy-3'-O-acetylthymidine reveal important crystallographic parameters [8].

The related compound 5'-azido-5'-deoxy-3'-O-acetylthymidine crystallizes in the orthorhombic crystal system with unit cell parameters a = 5.584 angstroms, b = 14.347 angstroms, and c = 18.021 angstroms [8]. The calculated density is 1.422 megagrams per cubic meter with four molecules per unit cell (Z = 4) [8]. These parameters provide a reference framework for understanding the solid-state packing of azide-substituted thymidine derivatives.

Molecular Conformations in the Solid State

Solid-state conformational analysis of azide-substituted nucleosides reveals important structural features [9]. The glycosidic torsion angle in azide-modified thymidines can adopt different conformations depending on the substitution pattern and crystal packing forces [9]. In the solid state, these compounds often exhibit syn or anti conformations of the glycosidic bond, with the specific conformation stabilized by three-dimensional networks of hydrogen-bonded molecules [9].

The sugar ring pucker in azide-substituted thymidines is influenced by the electronic and steric effects of the azide substituents [9]. The presence of electron-withdrawing azide groups can affect the conformational equilibrium between different sugar ring puckering modes, potentially favoring C3'-endo or C2'-endo conformations depending on the substitution pattern [9].

Intermolecular Interactions and Packing Arrangements

The solid-state structure of azide-substituted nucleosides is characterized by complex intermolecular interaction networks [7]. Hydrogen bonding patterns involving the base moiety, hydroxyl groups, and potentially the azide nitrogen atoms contribute to the overall crystal stability [7]. The linear geometry of azide groups can facilitate specific packing arrangements that optimize intermolecular contacts while minimizing steric repulsion.

Crystal packing analysis reveals that azide-substituted nucleosides often form layered structures with alternating hydrophilic and hydrophobic regions [7]. The polar regions containing the base and any remaining hydroxyl groups are segregated from the more hydrophobic sugar-azide regions, creating organized supramolecular assemblies [7].

Table 2: Physical Properties of 3',5'-Diazido-3'-deoxythymidine

PropertyValue
Molecular FormulaC₁₀H₁₂N₈O₃
Molecular Weight292.25 g/mol
Melting PointNot determined
AppearanceWhite to pale yellow solid
Storage ConditionsStore under inert gas, <15°C

Thermodynamic Stability and Degradation Kinetics

Thermal Stability Characteristics

The thermodynamic stability of 3',5'-diazido-3'-deoxythymidine is primarily governed by the thermal behavior of the azide functional groups [10] [11]. Azide compounds are generally thermally labile, with decomposition temperatures typically above 200 degrees Celsius accompanied by nitrogen gas evolution [12]. The presence of two azide groups in the molecule creates additional thermal instability compared to mono-azide analogs.

Thermal analysis of related azido-nucleosides demonstrates that decomposition typically occurs through azide group elimination with concomitant formation of reactive intermediate species [11]. The decomposition process is generally exothermic and can be autocatalytic under certain conditions, particularly in the presence of metal ions or other catalytic species [11].

Hydrolytic Stability and pH Dependence

Hydrolytic stability studies of azido-nucleosides reveal significant pH-dependent degradation patterns [11]. At physiological pH (7.4) and 37 degrees Celsius, 3',5'-diazido-3'-deoxythymidine exhibits slow but measurable hydrolysis [11]. The degradation follows pseudo-first-order kinetics, with the azide groups being the primary sites of hydrolytic attack [11].

The hydrolysis mechanism likely involves nucleophilic attack by water molecules on the azide groups, leading to their conversion to amino groups or complete elimination [11]. This process is accelerated under acidic conditions and in the presence of nucleophilic species [11]. Comparative studies show that azido-nucleosides are significantly more stable in pure water compared to buffered solutions, with stability ratios of up to 150-fold observed for related compounds [11].

Oxidative and Reductive Stability

The azide functional groups in 3',5'-diazido-3'-deoxythymidine are susceptible to both oxidative and reductive conditions [1]. Under reductive conditions, such as catalytic hydrogenation with palladium catalysts, the azide groups are readily converted to amino groups [1] [7]. This transformation has been utilized synthetically to prepare diamino derivatives for further chemical modifications [1] [7].

Oxidative stability is generally good under normal storage conditions, but exposure to strong oxidizing agents can lead to azide group modification or elimination [10]. The compound should be stored under inert atmosphere conditions to prevent oxidative degradation and maintain long-term stability [13].

Solvation Behavior and Partition Coefficient Analysis

Aqueous Solubility Characteristics

The solvation behavior of 3',5'-diazido-3'-deoxythymidine in aqueous media reflects the balance between the hydrophilic nucleoside framework and the hydrophobic azide substituents [15] [16]. The compound exhibits limited aqueous solubility, characteristic of modified nucleosides with bulky or electron-withdrawing substituents [16] [17]. The presence of two azide groups significantly reduces water solubility compared to the parent thymidine molecule.

Solubility studies of related azido-nucleosides demonstrate pH-dependent solubility profiles [16]. The compound maintains relatively constant solubility across the physiological pH range, indicating that ionization of the base moiety does not significantly contribute to solubilization under these conditions [16]. The limited aqueous solubility necessitates the use of co-solvents or specialized solubilization techniques for biological applications.

Organic Solvent Compatibility

3',5'-Diazido-3'-deoxythymidine demonstrates good solubility in a range of organic solvents [18] [19]. The compound is freely soluble in chloroform and other chlorinated solvents, reflecting the compatibility of azide groups with aprotic media [1]. Moderate solubility is observed in alcoholic solvents such as ethanol and methanol, where hydrogen bonding interactions with hydroxyl groups can facilitate solvation [16].

Dimethyl sulfoxide provides excellent solvation for the compound, as evidenced by its use in synthetic procedures and analytical applications [1] [15]. The polar aprotic nature of dimethyl sulfoxide effectively solvates both the nucleoside backbone and the azide substituents without promoting hydrolytic degradation [15].

Partition Coefficient Determination

Partition coefficient analysis of 3',5'-diazido-3'-deoxythymidine provides insights into its lipophilic character and potential membrane permeability [16] [20]. The octanol-water partition coefficient is estimated to be in the range of 0.5 to 1.0, indicating moderate lipophilicity [16]. This value reflects the balance between the hydrophilic sugar-base framework and the lipophilic azide substituents.

The partition behavior is influenced by the electron-withdrawing nature of the azide groups, which reduces the overall polarity of the molecule compared to unmodified thymidine [16]. This intermediate lipophilicity suggests potential for cellular uptake while maintaining sufficient aqueous solubility for formulation purposes [16].

Solvation Structure and Dynamics

Molecular dynamics studies of related nucleoside compounds provide insights into solvation shell structure and dynamics [15]. The solvation behavior is characterized by structured water networks around the polar regions of the molecule, particularly the base and any remaining hydroxyl groups [15] [17]. The azide groups exhibit more limited solvation due to their linear geometry and reduced hydrogen bonding capacity.

The dynamic properties of the solvation shell influence the overall stability and reactivity of the compound in solution [15]. The azide groups create regions of reduced water density, potentially affecting local solution dynamics and influencing intermolecular interactions [15].

Table 4: Solvation Behavior and Partition Characteristics

SolventSolubilityEstimated LogP
WaterSlightly soluble0.5-1.0
EthanolModerately solubleN/A
DMSOSolubleN/A
ChloroformFreely solubleN/A
n-OctanolPoorly solubleN/A

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

292.10323627 g/mol

Monoisotopic Mass

292.10323627 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types